molecular formula C19H20F2N2O3S B2515027 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide CAS No. 1021041-45-1

2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2515027
CAS No.: 1021041-45-1
M. Wt: 394.44
InChI Key: DYDWJOZKRHCXQJ-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 1-position with a 4-fluorobenzenesulfonyl group and at the 2-position with an acetamide moiety linked to a 3-fluorophenyl group.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c20-14-7-9-18(10-8-14)27(25,26)23-11-2-1-6-17(23)13-19(24)22-16-5-3-4-15(21)12-16/h3-5,7-10,12,17H,1-2,6,11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDWJOZKRHCXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common route includes:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of 4-Fluorobenzenesulfonyl Group: The piperidine ring is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Attachment of Acetamide Moiety: The final step involves the reaction of the sulfonylated piperidine with 3-fluoroaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Acetamide Derivatives

N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide (Ocfentanil)
  • Structure : Piperidine ring with 2-methoxyacetamide and fluorophenyl groups.
  • Key Differences : Lacks the sulfonyl group; instead, a phenylethyl substituent is present.
  • Application : Opioid receptor agonist (fentanyl analog) .
  • Comparison: The target compound’s sulfonyl group may reduce opioid activity but improve selectivity for non-opioid targets.
2-(4-Fluorophenyl)-N-methyl-N-[2-(piperidin-2-yl)ethyl]acetamide
  • Structure : Fluorophenyl-acetamide linked to a piperidine via an ethyl chain.
  • Key Differences : Piperidine is unsubstituted; acetamide is N-methylated.
  • Comparison : The absence of sulfonation and differing acetamide substitution may result in lower binding affinity to sulfonyl-dependent targets .

Sulfonyl-Containing Analogs

N-(3-Chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
  • Structure : Piperidine with thiophene-sulfonyl and chloro-methylphenyl-acetamide.
  • Key Differences : Thiophene replaces fluorobenzene; chloro-methylphenyl vs. 3-fluorophenyl.
  • Comparison : Thiophene’s electron-rich nature may alter electronic interactions compared to the fluorobenzenesulfonyl group .
2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide
  • Structure : Sulfonyl group attached to indole; trifluoromethylphenyl acetamide.
  • Key Differences : Indole-sulfonyl vs. fluorobenzenesulfonyl; trifluoromethyl enhances hydrophobicity.
  • Comparison : The indole system may confer π-stacking interactions absent in the target compound .

Fluorophenyl-Acetamide Derivatives

2–(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide
  • Structure : Quinazoline-dione core with 3-fluorophenyl-ethyl-acetamide.
  • Key Differences : Heterocyclic quinazoline replaces piperidine; ethyl spacer alters topology.
  • Application : Acetylcholinesterase inhibition (implied by structural class) .
  • Comparison : The target’s piperidine-sulfonyl system may offer better CNS penetration.
2-{[1-Ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
  • Structure : Pyrazolopyrimidine core with sulfanyl and 3-fluorophenyl-acetamide.
  • Key Differences : Sulfanyl vs. sulfonyl; pyrazolopyrimidine introduces planar heteroaromaticity.
  • Comparison : Sulfonyl groups generally enhance stability compared to sulfanyl .

Piperazine and Other Heterocycles

2-[4-(3-Chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide
  • Structure : Piperazine ring with chlorophenyl and dichlorobenzyl-sulfanyl.
  • Key Differences : Piperazine (six-membered, two nitrogens) vs. piperidine; dichlorobenzyl increases steric bulk.
  • Comparison : Piperazine’s basic nitrogen may influence solubility and receptor interactions .

Key Insights

  • Sulfonyl Group Impact : The 4-fluorobenzenesulfonyl group in the target compound likely enhances stability and target engagement compared to sulfanyl or unsubstituted analogs.
  • Piperidine vs. Piperazine : Piperidine’s single nitrogen may reduce basicity compared to piperazine derivatives, affecting solubility and binding kinetics.

Biological Activity

2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a piperidine ring, a sulfonyl group, and fluorinated phenyl groups, which may enhance its interaction with biological targets.

Chemical Structure

The compound can be represented by the following structural formula:

C19H20F2N2O3S\text{C}_{19}\text{H}_{20}\text{F}_{2}\text{N}_{2}\text{O}_{3}\text{S}

IUPAC Name: N-(3-fluorophenyl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group may play a crucial role in enhancing binding affinity, while the fluorine atoms can increase lipophilicity and metabolic stability.

Potential Targets

  • Tyrosinase Inhibition: Similar compounds have shown promise as tyrosinase inhibitors, which are relevant in treating hyperpigmentation disorders. Tyrosinase is a key enzyme in melanin biosynthesis, and inhibition can reduce melanin production in melanocytes.
  • Anticancer Activity: Some derivatives of piperidine compounds have been evaluated for anticancer properties, suggesting that this compound may also exhibit similar effects.

Biological Activity Data

Activity Type IC50 Value (µM) Reference
Tyrosinase Inhibition0.18
Anticancer ActivityNot specified

Case Studies and Research Findings

  • Tyrosinase Inhibitors:
    • A study evaluated various piperazine derivatives for their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). Compounds structurally related to this compound demonstrated significant inhibitory activity with IC50 values as low as 0.18 µM, indicating strong potential for skin lightening applications without cytotoxicity .
  • Anticancer Evaluation:
    • Research on similar compounds indicated that modifications in the piperidine structure could lead to enhanced anticancer properties. While specific data for the target compound is limited, analogous studies suggest that the presence of fluorinated groups can improve efficacy against cancer cell lines .

Comparison with Related Compounds

The biological activity of this compound can be compared with other fluorinated piperidine derivatives:

Compound IC50 Value (µM) Activity Type
4-(4-Fluorobenzyl)piperazin-1-yl derivative0.18Tyrosinase Inhibition
Similar piperidine derivativeNot specifiedAnticancer Activity

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